Tetramethylfluthrin
Overview
Description
Tetramethylfluthrin is a synthetic pyrethroid insecticide primarily used for controlling mosquitoes. It is known for its high efficacy and rapid action, making it a valuable tool in vector control programs. The compound is characterized by its chemical formula C₁₇H₂₀F₄O₃ and a molecular mass of 348.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylfluthrin is synthesized through a multi-step process involving the esterification of specific acid chlorides with alcohols. The synthesis typically involves:
Preparation of Acid Chloride: The starting material, cyhalothrin acid chloride, is prepared through chlorination reactions.
Esterification: The acid chloride is then reacted with 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol under controlled conditions to form the ester, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Reactants: Large quantities of cyhalothrin acid chloride and 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol are prepared.
Controlled Esterification: The esterification reaction is carried out in industrial reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tetramethylfluthrin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into less complex molecules.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent and conditions.
Reduction Products: Simpler hydrocarbons and alcohols.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Tetramethylfluthrin has several scientific research applications, including:
Chemistry: Used as a model compound in studying pyrethroid insecticides and their environmental impact.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential use in controlling vector-borne diseases like malaria and dengue.
Industry: Utilized in the development of new insecticidal formulations and products
Mechanism of Action
Tetramethylfluthrin exerts its insecticidal effects by targeting the nervous system of insects. It acts on the sodium channels in the nerve cells, causing prolonged depolarization and paralysis. This leads to the rapid knockdown and eventual death of the insect. The compound’s high volatility allows it to act as a spatial repellent, creating a protective barrier against mosquitoes .
Comparison with Similar Compounds
- Transfluthrin
- Metofluthrin
- Tefluthrin
- Cyhalothrin .
Tetramethylfluthrin’s unique combination of high efficacy, rapid action, and spatial repellency makes it a valuable tool in vector control and insecticide research.
Properties
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F4O3/c1-16(2)14(17(16,3)4)15(22)24-7-9-12(20)10(18)8(6-23-5)11(19)13(9)21/h14H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEPLROGLDYWBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058199 | |
Record name | Tetramethylfluthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84937-88-2 | |
Record name | Tetramethylfluthrin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethylfluthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl-2,2,3,3-tetramethyl cyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAMETHYLFLUTHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO66792TNA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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